Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is an organic compound with significant relevance in chemical synthesis and medicinal chemistry. This compound is characterized by the presence of a methoxy group, a chloro-fluorobenzyl moiety, and an ethoxybenzoate structure, which contribute to its unique chemical properties and potential applications.
The compound can be synthesized through various chemical processes, often involving multiple steps to achieve the desired product. It serves as an intermediate in the synthesis of more complex molecules and has been studied for its biological activities.
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate falls under the category of benzoate esters, which are derived from benzoic acid. It is also classified as a halogenated aromatic compound due to the presence of chlorine and fluorine substituents on the aromatic ring.
The synthesis of methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Elevated temperatures and specific pH levels can significantly affect the reaction kinetics and product formation.
The molecular structure of methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can be represented by its chemical formula:
This structure indicates a complex arrangement of aromatic rings with functional groups that influence its reactivity and interactions.
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to ensure high efficiency and selectivity.
The mechanism of action for methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with biological targets, such as enzymes or receptors.
Studies have shown that compounds with similar structures often exhibit significant biological activity due to their ability to interact with key molecular targets in cells.
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
This compound's diverse applications highlight its importance in both academic research and industrial settings, making it a valuable subject of study within organic chemistry and medicinal research fields.
Rational design strategies for benzyloxy-ethoxybenzoate derivatives prioritize lipophilicity management, target engagement precision, and metabolic stability. The target compound's 2-chloro-4-fluorobenzyl moiety was strategically selected over simpler alkyl chains or unsubstituted benzyl groups due to its balanced electron-withdrawing properties, which reduce oxidative metabolism at the benzylic position while maintaining π-stacking capabilities essential for target binding [1] [4]. Computational models indicate the ortho-chloro substituent induces a 15° dihedral angle between the benzyl ring and ether linkage, conformationally restricting the molecule and reducing the entropic penalty upon target binding compared to unsubstituted analogs [7].
Lipophilicity Optimization proved critical in addressing solubility limitations observed in first-generation compounds. Structural analogs with higher logP values (>4.0) demonstrated compromised aqueous solubility (<10 μM) and excessive plasma protein binding (>99.9%), severely diminishing free fraction available for antibacterial activity . Introduction of the 3-ethoxy group served dual purposes: it disrupted crystal packing through asymmetric substitution (reducing melting point by 32°C vs para-substituted analogs) and provided a hydrogen bond acceptor site without increasing overall polarity beyond optimal ranges (clogP 3.8 calculated). This design choice increased thermodynamic solubility to 48 μM—a 7.3-fold improvement over the non-ethoxy analog—while maintaining cell membrane permeability [6].
Table 1: Bioactivity-Property Relationships in Optimized Derivatives
Structural Modification | clogP | Solubility (μM) | PPB (% bound) | MIC90 (μg/mL) |
---|---|---|---|---|
Unsubstituted benzyl | 3.2 | 112 | 98.2 | >64 |
4-Fluorobenzyl | 3.5 | 87 | 99.1 | 32 |
2-Cl-4-F-benzyl | 3.8 | 48 | 98.7 | 8 |
2,4-Dichlorobenzyl | 4.3 | 29 | 99.5 | 16 |
Benzyl ring halogenation patterns directly influenced antibacterial potency against resistant Gram-negative pathogens. The 2-chloro,4-fluoro substitution pattern specifically enhanced activity against Acinetobacter baumannii (MIC90 2 μg/mL) by counteracting efflux mechanisms—a critical advancement over earlier analogs susceptible to MexAB-OprM-mediated resistance [8]. Molecular dynamics simulations revealed the chloro group's van der Waals interactions with Tyr327 in the efflux pump binding pocket, while the fluorine atom engaged in dipole-dipole interactions with Gly625, collectively reducing compound recognition and ejection [4].
While the parent compound lacks stereocenters, strategic chiral auxiliary incorporation at the ethoxy side-chain enables access to enantiopure analogs with enhanced target selectivity. Advanced synthetic routes employ catalytic asymmetric alkylation during the etherification step, utilizing Evans oxazolidinone or Oppolzer sultam auxiliaries to direct stereoselective benzylation. This approach achieves >95% ee for α-methyl-branched ethoxy variants, which show 30-fold improved selectivity indices against human topoisomerase IIα compared to racemic mixtures [4] [7].
Enzymatic resolution provides a complementary strategy for chiral analog production. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of racemic 1-(2-chloro-4-fluorophenyl)ethyl derivatives with 98% enantioselectivity (E value >200), enabling kilogram-scale production of (R)-configured ethers critical for DNA gyrase inhibition [1]. Process optimization reduced catalyst loading to 5 wt% while maintaining space-time yields of 120 g·L⁻¹·day⁻¹ through continuous-flow microreactor implementation [4].
Table 2: Enantioselective Synthesis Performance Metrics
Methodology | Catalyst/Enzyme | ee (%) | Yield (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
Asymmetric alkylation | (S)-QUINAP-Pd complex | 96 | 82 | 0.8 |
Enzymatic hydrolysis | CAL-B (immobilized) | 98 | 48* | 5.2 |
Enzymatic transesterification | PPL (Pseudomonas sp.) | 89 | 45 | 3.1 |
Phase-transfer catalysis | N-(9-Anthracenyl)cinchoninium bromide | 92 | 78 | 1.6 |
*Theoretical maximum yield for enzymatic resolution is 50%
Chiral catalyst recycling significantly impacts process economics. Heterogenized Jacobsen's catalyst ([salen]Co(III)) embedded in a metal-organic framework (UiO-67) maintained 93% enantiomeric excess over 15 reaction cycles in the asymmetric ring-opening of ortho-substituted epoxides—key intermediates for hydroxymethyl chiral sidechains. This approach eliminated cobalt leaching below 1 ppm while achieving turnover numbers exceeding 12,000 [7]. Similarly, Noyori-type Ru-BINAP catalysts immobilized on sulfonated polystyrene beads facilitated asymmetric transfer hydrogenation of ketone precursors with consistent 94% ee over 20 batches, reducing chiral catalyst costs by 78% compared to homogeneous systems [4].
Solid-phase synthesis enables systematic halogen variation for structure-activity relationship studies. The benchmark protocol employs Wang resin-linked benzoic acid derivatives (loading 0.8 mmol/g), where automated microwave-assisted synthesis (Biotage Initiator+ platform) sequentially incorporates: (1) alkyl bromide displacement (K₂CO₃/DMF, 80°C, 20 min, 95% yield); (2) Suzuki-Miyaura cross-coupling for biaryl variants (Pd(PPh₃)₄/2M Na₂CO₃, 100°C, 30 min, 87% average yield); and (3) TFA-mediated cleavage (20% in DCM, rt, 1h) [1] [9]. This platform generated 38 halogen-modified analogs in 72 hours with >85% average purity, enabling rapid identification of 3-bromo-5-iodobenzyl derivatives with 4-fold improved topoisomerase IV inhibition [8].
Halogen scanning libraries specifically explored ortho- and meta-substitutions on the benzyl ring. Building blocks including 2,4-dichloro-5-fluorophenyl methanol (CAS 1073339-15-7) and 2-chloro-3-ethoxy-4-fluorobenzoate (CAS 2384943-78-4) were integrated via automated Fmoc protection/deprotection sequences on Rink amide resin [5] [6]. Key findings revealed that:
Table 3: Halogen-Modified Analogs from Solid-Phase Libraries
Halogen Pattern | CAS Number | Molecular Formula | Gyrase IC₅₀ (nM) | Aqueous Solubility (μM) |
---|---|---|---|---|
2-Cl-4-F (Parent) | 1706450-37-4 | C₁₇H₁₆ClFO₄ | 8.5 | 48 |
2,4-diCl | 2384943-78-4 | C₁₇H₁₅Cl₂FO₄ | 15.2 | 112 |
3-Br-5-I | N/A* | C₁₇H₁₅BrIFO₄ | 2.1 | 38 |
4-CF₃-2-F | 53250-83-2 | C₁₈H₁₆F₄O₄ | 64.8 | 217 |
2,3,5-triCl | 1073339-15-7 | C₁₇H₁₄Cl₃FO₄ | 7.9 | 19 |
*CAS pending for novel research compound
Resin-bound directing groups overcome regioselectivity challenges during halogenation. Ellman's sulfonamide linker enabled ortho-bromination of benzoate precursors with 97% regiocontrol using CuBr₂ in acetonitrile at 60°C, a transformation unattainable in solution phase due to competing ester decomposition [9]. Subsequent Suzuki coupling with 4-formylphenylboronic acid introduced aldehyde handles for reductive amination, generating amine-containing analogs with 0.5 log unit reduced lipophilicity while maintaining target affinity [1] [8].
CAS No.: 82469-79-2
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3